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Compound of Interest

Compound Name: EPZ004777

Cat. No.: B607349 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent DOT1L inhibitors,

EPZ004777 and its clinically evaluated successor, Pinometostat (EPZ-5676). The information

presented is intended to assist researchers in understanding the evolution of DOT1L inhibition

and the key characteristics that differentiate these two molecules.

Introduction to DOT1L Inhibition
Disruptor of telomeric silencing 1-like (DOT1L) is a histone methyltransferase that specifically

methylates lysine 79 of histone H3 (H3K79). In certain cancers, particularly mixed-lineage

leukemia (MLL)-rearranged (MLL-r) leukemias, the aberrant recruitment of DOT1L by MLL

fusion proteins leads to hypermethylation of H3K79 at specific gene loci, such as HOXA9 and

MEIS1, driving leukemogenesis. Inhibition of DOT1L's catalytic activity has emerged as a

promising therapeutic strategy for these genetically defined cancers.

EPZ004777 was a pioneering, potent, and selective small-molecule inhibitor of DOT1L. While it

served as a crucial tool compound and validated DOT1L as a therapeutic target, its poor

pharmacokinetic properties hindered its clinical development. Pinometostat (EPZ-5676) was

subsequently developed as a structurally related analog with improved drug-like properties,

leading to its advancement into clinical trials.
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Pinometostat demonstrates superior biochemical and cellular potency compared to

EPZ004777. This enhanced activity is a key factor in its improved pharmacological profile.

Parameter EPZ004777
Pinometostat (EPZ-
5676)

Reference(s)

Biochemical Potency

DOT1L IC50
0.4 nM (400 ± 100

pM)
-

DOT1L Ki - 80 pM

Cellular Potency

H3K79me2 Inhibition

IC50 (MV4-11 cells)
84 ± 20 nM 3 nM

H3K79me2 Inhibition

IC50 (A431 cells)
264 nM 2.65 nM

Anti-proliferative IC50

(MV4-11 cells)

~700 nM (for gene

expression)
3.5 nM

Selectivity Profile
Both EPZ004777 and Pinometostat exhibit high selectivity for DOT1L over other histone

methyltransferases (HMTs), a critical feature for minimizing off-target effects. Pinometostat,

however, displays an even more remarkable selectivity profile.

Inhibitor Selectivity vs. Other HMTs Reference(s)

EPZ004777 >1000-fold

Pinometostat (EPZ-5676) >37,000-fold

Pharmacokinetic Properties
A significant differentiator between the two compounds lies in their pharmacokinetic profiles.

EPZ004777's poor pharmacokinetics, including a short half-life, necessitated continuous
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infusion in preclinical models and deemed it unsuitable for clinical use. Pinometostat was

specifically designed to overcome these limitations, although it still requires continuous

intravenous infusion in clinical settings to maintain therapeutic exposure.

| Property | EPZ004777 | Pinometostat (EPZ-5676) | Reference(s) | |---|---|---| |

Pharmacokinetics | Poor, unsuitable for clinical development. | Improved drug-like properties,

enabling clinical trials. Low oral bioavailability. | | | Administration in Clinical Trials | Not clinically

developed. | Continuous intravenous infusion. | |

Clinical Development and Efficacy
Pinometostat (EPZ-5676) has been evaluated in Phase 1 clinical trials for both adult and

pediatric patients with relapsed or refractory MLL-rearranged leukemia. The clinical data has

demonstrated proof-of-concept for DOT1L inhibition, with an acceptable safety profile and

evidence of clinical activity in a subset of patients. Objective responses, including complete

remissions, have been observed in adult patients. However, the overall single-agent efficacy

was modest, suggesting that combination therapies may be a more effective path forward.

Experimental Protocols
DOT1L Biochemical Inhibition Assay (General Protocol)
A common method to determine the biochemical potency of DOT1L inhibitors is a radiometric

assay using recombinant human DOT1L.

Reagents and Materials:

Recombinant human DOT1L enzyme

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

Unlabeled S-adenosyl-L-methionine (SAM)

Nucleosome substrate

Test compounds (EPZ004777 or Pinometostat)

Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 3 mM MgCl₂, 1 mM DTT)
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Scintillation cocktail and plates

Procedure:

Serially dilute the test compounds in DMSO.

In a microplate, add the diluted compounds, recombinant DOT1L enzyme, and the

nucleosome substrate in assay buffer.

Initiate the enzymatic reaction by adding a mixture of ³H-SAM and unlabeled SAM.

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

Stop the reaction by adding an excess of unlabeled SAM or another quenching agent.

Transfer the reaction mixture to a filter plate to capture the radiolabeled nucleosomes.

Wash the filter plate to remove unincorporated ³H-SAM.

Add a scintillation cocktail and measure the incorporated radioactivity using a scintillation

counter.

Calculate the percent inhibition for each compound concentration and determine the IC50

value using non-linear regression analysis.

Cellular H3K79 Dimethylation Assay (In-Cell Western)
This assay quantifies the level of H3K79 dimethylation (H3K79me2) within cells following

inhibitor treatment.

Reagents and Materials:

MLL-rearranged leukemia cell line (e.g., MV4-11)

Complete cell culture medium

Test compounds (EPZ004777 or Pinometostat)

Fixation solution (e.g., 4% paraformaldehyde in PBS)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b607349?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% non-fat dry milk in PBS)

Primary antibodies: anti-H3K79me2 and a loading control antibody (e.g., anti-total Histone

H3)

Secondary antibodies conjugated to fluorescent dyes (e.g., IRDye 800CW and IRDye

680RD)

Imaging system capable of detecting near-infrared fluorescence

Procedure:

Seed cells in a multi-well plate and allow them to adhere or acclimate.

Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72

hours).

Fix the cells with the fixation solution.

Permeabilize the cells with the permeabilization buffer.

Block non-specific antibody binding with the blocking buffer.

Incubate the cells with the primary antibodies overnight at 4°C.

Wash the cells and then incubate with the fluorescently labeled secondary antibodies.

Wash the cells again to remove unbound antibodies.

Scan the plate using a near-infrared imaging system.

Quantify the fluorescence intensity for both H3K79me2 and the loading control.

Normalize the H3K79me2 signal to the loading control signal.

Calculate the percent inhibition of H3K79me2 for each compound concentration and

determine the IC50 value.
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Caption: DOT1L Signaling in Normal and MLL-rearranged Cells.
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Caption: Mechanism of Action of DOT1L Inhibitors.
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Caption: Comparative Experimental Workflow.

To cite this document: BenchChem. [A Comparative Guide to DOT1L Inhibitors: EPZ004777
vs. Pinometostat (EPZ-5676)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607349#epz004777-vs-other-dot1l-inhibitors-like-
pinometostat-epz-5676]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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